molecular formula C14H22O2 B14223912 Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl CAS No. 830345-85-2

Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl

Katalognummer: B14223912
CAS-Nummer: 830345-85-2
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: LXVHWEWUPXFNEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a hydroperoxide group attached to a 3,3-dimethyl-1-(2-phenylethyl)butyl backbone.

Vorbereitungsmethoden

The synthesis of Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl typically involves the following steps:

Analyse Chemischer Reaktionen

Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl undergoes various chemical reactions, including:

    Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.

    Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl has several applications in scientific research:

Wirkmechanismus

The mechanism by which Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress response mechanisms and potential signaling pathways related to cellular redox balance .

Vergleich Mit ähnlichen Verbindungen

Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl can be compared with other hydroperoxide compounds, such as:

    Hydroperoxide, 1,3-dimethyl-1-(2-phenylethyl)butyl: Similar in structure but differs in the position of the hydroperoxide group.

    tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis with different reactivity and applications.

    Cumene hydroperoxide: Another hydroperoxide with industrial significance, particularly in the production of phenol and acetone.

The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

830345-85-2

Molekularformel

C14H22O2

Molekulargewicht

222.32 g/mol

IUPAC-Name

(3-hydroperoxy-5,5-dimethylhexyl)benzene

InChI

InChI=1S/C14H22O2/c1-14(2,3)11-13(16-15)10-9-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3

InChI-Schlüssel

LXVHWEWUPXFNEU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(CCC1=CC=CC=C1)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.